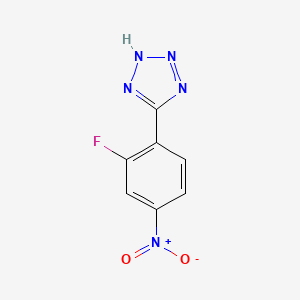

5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole

Description

General Context of Tetrazole Derivatives in Contemporary Chemical Research

Tetrazole derivatives constitute a prominent class of heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. nih.gov Though not found in nature, their synthetic analogues have become indispensable in various scientific domains. lifechemicals.com In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group, offering similar acidity (pKa) but with improved metabolic stability and lipophilicity. bohrium.comresearchgate.net This has led to the incorporation of the tetrazole moiety into numerous clinically approved drugs, including the antihypertensive agent Losartan and the antibacterial Cefotiam. lifechemicals.com

Beyond pharmaceuticals, the applications of tetrazoles are diverse. Their high nitrogen content and positive enthalpies of formation make them valuable in the development of energetic materials, such as explosives and rocket propellants. nih.govbohrium.com They also serve as ligands in coordination chemistry for the construction of metal-organic frameworks (MOFs), as components in photography, and as plant growth regulators in agriculture. lifechemicals.comthieme-connect.com The chemical stability of the tetrazole ring, coupled with its versatile functionality, ensures its continued relevance in modern chemical research. bohrium.com

Strategic Importance of Phenyl-Substituted Tetrazoles in Organic Synthesis and Coordination Chemistry

The attachment of a phenyl group to the 5-position of the tetrazole ring gives rise to 5-phenyl-1H-tetrazole and its derivatives, a subclass with significant strategic importance. In organic synthesis, these compounds serve as versatile intermediates. The tetrazole ring can act as a directing group or be transformed into other functional groups, providing a pathway to more complex molecular architectures. scielo.br

In coordination chemistry, phenyl-substituted tetrazoles are highly effective ligands. The nitrogen atoms of the tetrazole ring can coordinate to metal ions in various modes, leading to the formation of coordination polymers and discrete metal complexes. researchgate.netarkat-usa.org The phenyl substituent provides a means to tune the steric and electronic properties of the ligand, thereby influencing the structure and function of the resulting metal-organic assemblies. These materials have potential applications in gas storage, catalysis, and as functional materials. lifechemicals.com The ability of the phenyl ring to engage in π–π stacking interactions can also play a crucial role in stabilizing the crystal packing of both the free ligands and their metal complexes. researchgate.net

Rationale for Fluoro and Nitro Functionalization in Phenyltetrazole Systems

The strategic placement of fluoro and nitro groups on the phenyl ring of a phenyltetrazole profoundly alters its physicochemical properties. This functionalization is a common strategy in medicinal chemistry and materials science to fine-tune molecular behavior.

Fluoro Group: The introduction of a fluorine atom, the most electronegative element, imparts several key changes. mdpi.com It can increase thermal stability, modify electronic characteristics, and enhance biological activity. nbinno.com Fluorine's small size allows it to replace hydrogen without significant steric hindrance, while its electron-withdrawing nature can influence the acidity of the tetrazole N-H bond and the coordination properties of the ring. In the context of materials, fluorination can lead to decreased chemical stability but may enhance properties like CO2 absorption in MOFs. researchgate.net

Nitro Group: The nitro group (–NO2) is a strong electron-withdrawing group that significantly impacts the electronic distribution within a molecule. svedbergopen.com This property is exploited in various applications:

Energetic Materials: The presence of nitro groups increases the energy density and oxygen balance of a compound, which are critical parameters for explosives. at.uaresearchgate.net However, this often comes at the cost of reduced thermal stability. rsc.org

Medicinal Chemistry: The nitro group can affect a drug's pharmacokinetics and pharmacodynamics. It is a feature in several antimicrobial and anticancer agents, although its use can be associated with toxicity risks. svedbergopen.com

Organic Synthesis: As a strong deactivating group, the nitro group influences the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions. researchgate.net

The combination of both fluoro and nitro groups on the phenyl ring of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole creates a molecule with a highly electron-deficient aromatic system, which is expected to have distinct reactivity, coordination behavior, and potential as an energetic material or a synthetic building block.

Research Scope and Objectives Pertaining to this compound

The specific structural features of this compound define the primary objectives of its scientific investigation. Research on this compound is centered on characterizing its fundamental properties and exploring its potential applications.

Key Research Objectives:

Synthesis and Structural Characterization: To develop efficient synthetic routes to the target molecule and to fully characterize its structure using techniques such as NMR, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. X-ray diffraction is particularly important for understanding the solid-state arrangement, including intermolecular interactions like hydrogen bonding and π–π stacking, and the dihedral angle between the phenyl and tetrazole rings. researchgate.net

Investigation of Physicochemical Properties: To determine key properties such as thermal stability through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The high nitrogen content and presence of a nitro group suggest potential energetic properties, warranting investigation into its decomposition temperature and energy release. researchgate.net

Exploration as a Ligand in Coordination Chemistry: To study its behavior as a ligand with various metal ions. The electron-withdrawing substituents are expected to modify its coordination affinity and the resulting properties of the metal complexes compared to unsubstituted 5-phenyl-1H-tetrazole.

Evaluation as a Synthetic Intermediate: To explore its utility as a building block in organic synthesis. The activated phenyl ring may undergo specific nucleophilic substitution reactions, providing pathways to novel, highly functionalized heterocyclic systems.

Data Tables

Table 1: General Properties of Tetrazole Derivatives

| Property | Description | Reference |

|---|---|---|

| Structure | Five-membered aromatic ring with one carbon and four nitrogen atoms. | nih.govmdpi.com |

| Acidity | 5-substituted 1H-tetrazoles have pKa values similar to carboxylic acids (approx. 4.5-5.0). | nih.gov |

| Tautomerism | 5-substituted tetrazoles exist in 1H and 2H tautomeric forms. | mdpi.com |

| Stability | The tetrazole ring is generally stable to a wide pH range, as well as various oxidizing and reducing agents. | thieme-connect.com |

| Bioisosterism | Acts as a metabolically stable bioisostere for carboxylic acids and cis-amide bonds. | nih.govlifechemicals.com |

Table 2: Influence of Functional Groups on Phenyltetrazole Systems

| Functional Group | Effect on Properties | Reference |

|---|---|---|

| Fluoro (-F) | Increases thermal stability, alters electronic properties, enhances biological activity, can increase CO2 absorption in MOFs. | nbinno.comresearchgate.net |

| Nitro (-NO2) | Strong electron-withdrawing group, increases energy density, can lower thermal stability, deactivates the phenyl ring towards electrophilic substitution. | svedbergopen.comat.uarsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluoro-4-nitrophenyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN5O2/c8-6-3-4(13(14)15)1-2-5(6)7-9-11-12-10-7/h1-3H,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNHOEYFQWBLOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Fluoro 4 Nitro Phenyl 1h Tetrazole

Synthesis of Precursors Bearing Fluoro- and Nitro-Phenyl Moieties

The foundational step in the synthesis of the target tetrazole is the preparation of a suitably substituted phenyl precursor, specifically 2-fluoro-4-nitrobenzonitrile (B1302158). This involves the strategic introduction of both a fluorine atom and a nitro group onto an aromatic ring.

Strategies for Introducing Fluorine and Nitro Groups onto Aromatic Rings

The introduction of fluorine and nitro groups onto aromatic rings is a well-established area of organic synthesis. Electrophilic fluorination and nitration are common methods. For instance, the use of reagents like NF4BF4 can introduce fluorine atoms via an electrophilic substitution reaction. google.comdtic.mildtic.mil Similarly, a mixture of a nitrating agent, such as nitric acid, and a strong acid like sulfuric acid is typically used for nitration. The relative positions of these substituents are directed by the existing groups on the aromatic ring.

A documented route to obtaining the 2-fluoro-4-nitrophenyl structure starts from 2-fluoro-4-nitrophenylamine. This precursor undergoes diazotization followed by bromination to replace the amino group with a bromine atom. The resulting intermediate is then subjected to a cyanation reaction, often using a copper(I) cyanide or a similar reagent, with N-methyl-2-pyrrolidone (NMP) serving as the solvent, to yield 2-fluoro-4-nitrobenzonitrile. google.com This method is noted for its use of readily available and less toxic starting materials, making it suitable for industrial-scale production. google.com

Transformation of Substituted Aromatic Nitriles

The key precursor, 2-fluoro-4-nitrobenzonitrile, can be synthesized from 2-fluoro-4-nitrobenzamide. This transformation is achieved through a dehydration reaction. A common method involves heating the amide with a mixture of phosphorus pentoxide and hexamethyldisiloxane (B120664) in a solvent like 1,2-dichloroethane. chemicalbook.com This process efficiently converts the amide functional group into a nitrile, yielding 2-fluoro-4-nitrobenzonitrile in high purity. chemicalbook.com

Tetrazole Ring Annulation Approaches

With the 2-fluoro-4-nitrobenzonitrile precursor in hand, the next critical phase is the construction of the tetrazole ring. The most prevalent and efficient method for this transformation is the [3+2] cycloaddition reaction.

[3+2] Cycloaddition Reactions (e.g., Nitrile-Azide Cycloadditions)

The [3+2] cycloaddition of an azide (B81097) source with the nitrile group of 2-fluoro-4-nitrobenzonitrile is the most direct route to form the 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole. nih.govacs.orgacs.org This reaction, often referred to as a click reaction, involves the union of the three nitrogen atoms of the azide with the carbon-nitrogen triple bond of the nitrile to form the stable, aromatic tetrazole ring. nih.govyoutube.com The mechanism of this reaction is a subject of ongoing study, with evidence suggesting a stepwise process involving the initial formation of an open-chain imidoyl azide intermediate which then cyclizes. acs.orgacs.org

The reaction typically involves heating the nitrile with an azide source, such as sodium azide, in a suitable solvent. prepchem.comgoogle.com The use of an acid, either a Brønsted or Lewis acid, is often employed to activate the nitrile and accelerate the reaction. youtube.comorganic-chemistry.org

Catalyst-Free and Catalyzed Reactions (e.g., Zinc Salts, Organocatalysts)

While the nitrile-azide cycloaddition can proceed without a catalyst, particularly at elevated temperatures, the use of catalysts significantly enhances the reaction rate and allows for milder conditions. organic-chemistry.orgacs.org

Zinc Salts: Zinc salts, such as zinc bromide (ZnBr₂) and zinc acetate (B1210297) (Zn(OAc)₂), have proven to be effective catalysts for this transformation. organic-chemistry.orgnih.govgrowingscience.com The zinc ion is believed to coordinate to the nitrogen atom of the nitrile, which increases its electrophilicity and facilitates the nucleophilic attack by the azide ion. nih.gov This catalytic approach is particularly advantageous as it can be carried out in water, offering a more environmentally friendly alternative to traditional organic solvents. researchgate.netorganic-chemistry.org

Organocatalysts: In recent years, organocatalysts have emerged as a powerful tool in organic synthesis. For tetrazole formation, certain organocatalysts can activate the nitrile substrate, accelerating the cycloaddition. acs.orgrsc.orgacs.org For example, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, which can be generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride, has been shown to be a highly efficient catalyst for the synthesis of 5-substituted-1H-tetrazoles. organic-chemistry.orgacs.orgorganic-chemistry.org This organocatalytic system offers advantages such as high reactivity, generation from inexpensive materials, and lower toxicity compared to some metal-based catalysts. acs.org

Table 1: Comparison of Catalytic Systems for Tetrazole Synthesis

| Catalyst Type | Example Catalyst | Key Advantages |

|---|---|---|

| Metal Salts | Zinc Bromide (ZnBr₂) | Effective in water, environmentally friendly. researchgate.netorganic-chemistry.org |

| Zinc Acetate (Zn(OAc)₂) | Efficient catalysis for various nitriles. growingscience.com | |

| Organocatalysts | 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide | High reactivity, in situ generation, low toxicity. organic-chemistry.orgacs.orgorganic-chemistry.org |

| L-proline | Environmentally benign, cost-effective. organic-chemistry.org |

Solvent Effects and Reaction Conditions

The choice of solvent and reaction conditions plays a crucial role in the efficiency of the nitrile-azide cycloaddition.

Solvents: A variety of solvents can be used for this reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly employed. prepchem.comgoogle.comgoogle.comresearchgate.net These solvents are effective at dissolving the reactants and facilitating the reaction. As mentioned earlier, water has been successfully used as a solvent, particularly in conjunction with zinc salt catalysts, which represents a significant green chemistry advancement. researchgate.netorganic-chemistry.org The use of water as a solvent can also mitigate explosion hazards associated with hydrazoic acid. organic-chemistry.org

Reaction Conditions: The reaction is typically carried out at elevated temperatures, often ranging from 80°C to 130°C. chemicalbook.com The reaction time can vary from a few hours to over 24 hours depending on the specific substrates, catalyst, and temperature. prepchem.comgoogle.com Microwave irradiation has also been utilized to accelerate the reaction, often leading to significantly shorter reaction times. organic-chemistry.orgacs.orgresearchgate.net

Table 2: Influence of Solvents on Nitrile-Azide Cycloaddition

| Solvent | Type | Common Usage | Notes |

|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | Widely used for its high boiling point and solvating ability. prepchem.comgoogle.comgoogle.com | Can be challenging to remove completely during workup. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Another high-boiling polar aprotic solvent. google.com | Similar to DMF in properties and applications. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Used as both a solvent and a precursor for in situ catalyst generation. google.comacs.org | Offers dual functionality in certain catalytic systems. |

| Water (H₂O) | Polar Protic | Used with zinc salt catalysts for a greener process. researchgate.netorganic-chemistry.org | Minimizes the risk of hazardous hydrazoic acid release. organic-chemistry.org |

| Toluene | Non-polar Aprotic | Used in some older procedures, often with organotin reagents. google.comgoogle.com | Less common in modern, greener synthetic routes. |

Multicomponent Reaction Strategies for Tetrazole Formation

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds by combining three or more reactants in a single synthetic operation. researchgate.net For tetrazole synthesis, MCRs provide convergent access to diverse structures, often with high atom economy. nih.govnih.gov The Ugi and Passerini reactions are notable examples that have been modified to produce tetrazoles. nih.gov In these strategies, hydrazoic acid (HN₃), often generated in situ, can replace the traditional carboxylic acid component. nih.gov

A key MCR approach for forming 5-substituted-1H-tetrazoles involves the reaction of an isocyanide, an aldehyde or ketone, and an azide source (like trimethylsilyl azide, TMSN₃) in the presence of an activating agent. Shaabani et al. developed a two-step MCR where a benzodiazepinone Schiff base reacts with an isocyanide and TMS azide to form a tetrazole-containing benzodiazepine (B76468) scaffold. acs.org More direct MCRs can involve the reaction of isocyanides, azides, and other components to build the tetrazole ring and its substituents simultaneously. acs.orgsciforum.net These methods are prized for their ability to generate molecular diversity and complexity in a single step. nih.govsciforum.net

While a specific MCR for this compound is not detailed, the general principle would involve using 2-fluoro-4-nitrobenzonitrile as a starting material or forming the substituted phenyl ring as part of the multicomponent assembly. The presence of electron-withdrawing groups, such as the nitro and fluoro substituents, generally facilitates the underlying [2+3] cycloaddition by lowering the energy of the nitrile's LUMO, making the reaction smoother. nih.gov

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Continuous Flow Chemistry)

To overcome the limitations of traditional batch synthesis, such as long reaction times and safety concerns associated with azides, advanced techniques like microwave-assisted synthesis and continuous flow chemistry have been successfully applied.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as drastically reduced reaction times, improved yields, and cleaner reaction profiles. lew.ronih.gov The synthesis of 5-aryl tetrazoles from various nitriles and sodium azide can be efficiently conducted using microwave heating. lew.ronih.gov For example, a one-pot, three-component reaction of cyanamide, aromatic aldehydes, and 5-aminotetrazole (B145819) under microwave conditions produced N²-(tetrazol-5-yl)-1,3,5-triazine-2,4-diamines in high yields with short reaction times. nih.gov This approach highlights the atom economy and operational simplicity of microwave-assisted methods. nih.gov The synthesis of 1-aryl-1H-pyrazole-5-amines from aryl hydrazines and 3-aminocrotononitrile (B73559) under microwave irradiation completes in minutes with yields often between 70-90%, demonstrating the speed and efficiency of this technique. youtube.com

Continuous Flow Chemistry: Continuous flow synthesis is particularly well-suited for tetrazole synthesis due to its enhanced safety profile. core.ac.ukmit.edu The reaction of nitriles with azides can generate explosive and toxic hydrazoic acid (HN₃). Flow reactors minimize risk by using only small quantities of hazardous materials at any given time. core.ac.uk A system developed by Palde and Jamison utilizes a simple coiled tube reactor to safely synthesize a broad range of 5-substituted tetrazoles. core.ac.ukmit.edu In this setup, a solution of the nitrile and sodium azide in a solvent mixture (e.g., NMP/H₂O) is pumped through a heated tube, allowing for precise control over temperature and reaction time. core.ac.uk This method avoids the need for toxic metal catalysts like zinc salts and allows for scalable production. For instance, a continuous flow process can produce grams of a tetrazole product per hour. core.ac.uk

Post-Synthetic Functionalization of this compound Frameworks

Once the core tetrazole ring is formed, its structure can be further modified to introduce new functional groups or build more complex molecules. This includes reactions on both the phenyl substituent and the nitrogen atoms of the tetrazole ring.

Modification of the Phenyl Substituent (e.g., Coupling Reactions)

The phenyl ring of this compound offers sites for further functionalization. While the fluoro group could potentially undergo nucleophilic aromatic substitution, a more versatile strategy involves transforming the nitro group into a more reactive functional handle for cross-coupling reactions. The nitro group can be readily reduced to an amino group, which can then be converted into a halide (e.g., via a Sandmeyer reaction) or a triflate, making it a suitable substrate for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide or triflate with a boronic acid or ester, using a palladium catalyst and a base. wikipedia.orgyoutube.com It is widely used in synthesizing complex biaryls. wikipedia.org For a tetrazole-containing substrate, a halide on the phenyl ring can be coupled with various aryl or vinyl boronic acids. nih.govmdpi.com The reaction is tolerant of many functional groups, and modern catalysts allow for the coupling of even challenging substrates like unprotected nitrogen-rich heterocycles. nih.gov

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is invaluable for introducing alkyne moieties, which can serve as rigid linkers or be further transformed. nih.gov Copper-free Sonogashira protocols have been developed to avoid issues like alkyne homocoupling. organic-chemistry.orgnih.gov These milder conditions expand the reaction's scope for complex, functionalized substrates relevant to medicinal chemistry. nih.gov

N-Alkylation and N-Acylation Reactions on the Tetrazole Ring

The 1H-tetrazole ring exists as a mixture of two tautomers, with the proton residing on either the N1 or N2 position. Alkylation or acylation of the ring can therefore produce two different regioisomers: the N1- and N2-substituted products. The ratio of these isomers depends on the substrate, the electrophile, and the reaction conditions. srce.hrmdpi.com

N-Alkylation: Alkylation of 5-phenyltetrazole with agents like methyl iodide typically occurs in a polar aprotic solvent in the presence of a base (e.g., K₂CO₃, NaOH). srce.hrmdpi.com Studies have shown that the reaction can proceed much faster in a microreactor compared to a traditional batch reactor, especially under phase-transfer catalysis conditions. srce.hrsrce.hr The distribution of N1 and N2 isomers is influenced by both electronic and steric factors. Computational studies on N-benzoyl 5-(aminomethyl)tetrazole showed that the 2H-tautomer is a stronger nucleophile than the 1H-form, leading to a slight preference for the 2,5-disubstituted product upon alkylation. mdpi.com

N-Acylation: Acylation of tetrazoles, for example with benzoyl chloride, can lead to N-acylated products. acs.org However, N-acyl tetrazoles can be unstable. nih.gov Specifically, N-acylation of 5-substituted tetrazoles can be followed by a rearrangement to form 1,3,4-oxadiazoles, particularly at elevated temperatures. acs.orgjst.go.jp This transformation provides a synthetic route from tetrazoles to other important heterocyclic systems. Highly selective acylating agents have been developed to control the acylation of various functional groups, which could be applied to achieve chemoselective acylation on the tetrazole nitrogen in the presence of other nucleophilic sites. nih.gov

Table of Mentioned Compounds

Stereoelectronic and Tautomeric Aspects of 5 2 Fluoro 4 Nitro Phenyl 1h Tetrazole

Tautomeric Equilibria in Tetrazole Systems (1H- and 2H-Forms)

5-Substituted tetrazoles are characterized by the existence of a dynamic equilibrium between two principal tautomeric forms: the 1H- and 2H-isomers. researchgate.netresearchgate.netnih.gov This tautomerism is a fundamental aspect of their chemistry, influencing their physical, chemical, and biological properties. researchgate.net The two forms, 1H-tetrazole and 2H-tetrazole, differ in the position of the proton on the nitrogen atoms of the heterocyclic ring. researchgate.net

The determination of the predominant tautomeric form in 5-substituted tetrazoles has been the subject of extensive experimental and theoretical investigation. The preference for one tautomer over the other is subtle and depends on several factors, including the physical state (gas, solution, or solid), solvent polarity, and the electronic nature of the substituent at the C5 position. nih.govwikipedia.org

Experimental Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and particularly 15N NMR spectroscopy are powerful tools for studying tautomeric equilibria. core.ac.uk In some cases, low-temperature NMR can slow the proton exchange rate sufficiently to allow for the direct observation and integration of signals from both tautomers. fu-berlin.de

X-ray Crystallography: In the solid state, X-ray diffraction provides unambiguous structural information, identifying which tautomer is present in the crystal lattice. fu-berlin.deresearchgate.net For example, crystal structure analysis of related compounds often shows the presence of specific tautomers linked by hydrogen bonds. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of the tetrazole ring are distinct for the 1H and 2H forms, allowing IR spectroscopy to be used to identify the tautomers present. core.ac.uk

Theoretical Methods:

Ab initio and Density Functional Theory (DFT) Calculations: High-level quantum-chemical calculations are crucial for determining the relative energies and stabilities of the tautomers. core.ac.uknih.gov These methods can predict the most stable tautomer in the gas phase and can be combined with continuum solvent models to simulate solution-phase behavior. acs.org Theoretical studies have shown that for the parent tetrazole, the 2H-tautomer is more stable in the gas phase, while the 1H-tautomer is generally favored in the solid state. wikipedia.org

General Tautomer Properties

| Property | 1H-Tautomer | 2H-Tautomer |

|---|---|---|

| Proton Position | N1 | N2 |

| Stability (Gas Phase) | Less Stable | More Stable |

| Stability (Solid State) | Generally More Stable | Generally Less Stable |

| Aromaticity | Aromatic (6 π-electrons) | Aromatic (6 π-electrons) |

The substituent at the C5 position of the tetrazole ring exerts a significant influence on the tautomeric equilibrium. The 2-fluoro-4-nitrophenyl group in 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole is strongly electron-withdrawing, a consequence of the inductive effect of the fluorine atom and the inductive and resonance effects of the nitro group.

Aromaticity and Electronic Structure of the Tetrazole Ring

The tetrazole ring in both its 1H and 2H tautomeric forms is considered aromatic. wikipedia.org This aromaticity arises from a cyclic, planar arrangement of atoms with a delocalized system of 6 π-electrons, conforming to Hückel's rule. The stability of the tetrazole ring is inherently linked to this aromatic character. researchgate.netuc.pt

The electronic structure of the ring is significantly modulated by the C5 substituent. Theoretical studies employing methods like Nucleus-Independent Chemical Shift (NICS) analysis have demonstrated that the nature of the substituent can enhance or diminish the ring's aromaticity. researchgate.net Research on substituted tetrazoles has indicated that electron-withdrawing groups, such as a carboxyl group (-COOH), can increase the aromaticity of the tetrazole ring by withdrawing π-electron density. researchgate.net

Conformational Analysis of the Phenyl-Tetrazole Linkage

The rotational freedom around the single bond connecting the C5 atom of the tetrazole ring and the C1 atom of the phenyl ring leads to different possible conformations. The preferred conformation is determined by a balance between electronic effects (like conjugation) and steric hindrance.

Conformational Data of an Analogous Compound

| Compound | Substituents | Dihedral Angle (Phenyl-Tetrazole) | Reference |

|---|

Reactivity and Chemical Transformations of 5 2 Fluoro 4 Nitro Phenyl 1h Tetrazole

Reactivity of the Tetrazole Heterocycle

The tetrazole ring is an aromatic, electron-rich heterocycle with a high nitrogen content. Its reactivity is characterized by the presence of multiple nitrogen atoms, which can act as sites for both nucleophilic and electrophilic attack, and an acidic N-H proton.

Nucleophilic and Electrophilic Attack Sites on the Tetrazole Ring

The tetrazole ring contains four nitrogen atoms, making it susceptible to interactions with both electrophiles and nucleophiles. The sp² hybridized nitrogen atoms, particularly at the N3 and N4 positions, are the most likely sites for electrophilic attack due to the availability of lone pair electrons. acs.orgnih.gov These interactions are fundamental to its coordination chemistry and alkylation reactions.

Conversely, direct nucleophilic attack on the ring's carbon or nitrogen atoms is less common due to the ring's aromaticity and electron-rich nature. However, the pyrazole (B372694) ring, a related heterocycle, can undergo nucleophilic attacks at positions 3 and 5. nih.gov For the tetrazole ring, such attacks typically require activation by strong electron-withdrawing groups or proceed via intermediate steps.

Table 1: Predicted Reactivity Sites on the Tetrazole Ring

| Type of Attack | Probable Site(s) | Rationale |

|---|---|---|

| Electrophilic | N2, N3, N4 | Lone pair availability on sp² hybridized nitrogen atoms. |

| Nucleophilic | C5 | The carbon atom is the most electron-deficient in the ring, though attack is generally unfavorable without activation. |

| Deprotonation | N1-H | The N-H proton is acidic and readily removed by bases. |

Reactions Involving the Acidic N-H Proton and Salt Formation

A defining characteristic of 5-substituted 1H-tetrazoles is the acidity of the proton attached to the N1 nitrogen. These compounds are considered bioisosteres of carboxylic acids due to their similar pKa values. acs.orgnih.gov The acidic nature of the N-H bond is readily demonstrated by its ability to form hydrogen bonds with various acceptors. nih.gov

This acidity facilitates deprotonation in the presence of a base to form a tetrazolate anion. The resulting anion is stabilized by charge delocalization across the aromatic ring. This salt formation is a crucial step in many synthetic transformations. Alkylation of the tetrazolate anion is a common reaction, though it often leads to a mixture of N1 and N2-alkylated regioisomers. mdpi.com

Role of Fluoro and Nitro Substituents in Directing Reactivity

The 2-fluoro and 4-nitro substituents on the phenyl ring exert profound electronic and steric effects that modulate the reactivity of the entire molecule.

Inductive and Resonance Effects on Reaction Pathways

Both the fluorine atom and the nitro group are strongly electron-withdrawing, significantly influencing the electron distribution within the molecule.

Nitro Group (-NO₂): This group exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-R). This deactivates the phenyl ring towards electrophilic substitution while making the C4 position highly susceptible to nucleophilic aromatic substitution. The presence of electron-withdrawing nitro groups has been noted to enhance the electrophilic nature of related compounds. nih.gov Furthermore, such groups increase the polarity of nitrile precursors, leading to higher yields in tetrazole synthesis, which underscores their impact on the electrophilicity of the attached carbon. scielo.org.za

Collectively, these electron-withdrawing groups increase the acidity of the tetrazole N-H proton by stabilizing the negative charge of the conjugate base (the tetrazolate anion) through induction.

Table 2: Electronic Effects of Substituents

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (±R) | Overall Effect on Phenyl Ring | Effect on Tetrazole Acidity |

|---|---|---|---|---|---|

| **Nitro (-NO₂) ** | 4- (para) | Strong | Strong (-R) | Strong deactivation | Increases acidity |

| Fluoro (-F) | 2- (ortho) | Strong | Weak (+R) | Deactivation | Increases acidity |

Steric Hindrance Considerations

The fluorine atom at the ortho position introduces significant steric bulk in the vicinity of the linkage to the tetrazole ring. This steric hindrance can force the phenyl and tetrazole rings to twist out of planarity. In a similar compound, 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, the dihedral angle between the benzene (B151609) and tetrazole rings is a significant 45.7°. researchgate.net A similar non-planar conformation is expected for 5-(2-fluoro-4-nitro-phenyl)-1H-tetrazole. This twisting can disrupt π-conjugation between the two rings, which in turn affects the electronic communication and can influence reaction rates and pathways by sterically shielding the adjacent nitrogen atoms (N1 and N4) of the tetrazole ring.

Photochemical and Thermal Decomposition Pathways

Given their high nitrogen content and significant positive enthalpies of formation, tetrazole derivatives are energetic compounds that can decompose under thermal or photochemical stimulation. nih.govmaxapress.com This decomposition often involves the extrusion of molecular nitrogen and the formation of highly reactive intermediates.

The thermal decomposition of 5-substituted tetrazoles typically occurs at elevated temperatures (often above 190-240 °C) and proceeds via the exothermic loss of a nitrogen molecule (N₂). researchgate.net This process can lead to the formation of various reactive species, such as nitrilimines or carbenes, which can then be utilized in the synthesis of other heterocyclic compounds. researchgate.net The presence of the nitro group likely lowers the decomposition temperature and increases the energy released.

Photochemical decomposition offers alternative reaction pathways. nih.gov Irradiation with UV light can induce cleavage of the tetrazole ring. For instance, photolysis of 5-alkoxy-1-phenyltetrazoles has been shown to cleave the C5-N1 and N3-N4 bonds, yielding an alkylcyanate and phenylazide. nih.gov Another observed pathway involves the cleavage of N1-N2 and N3-N4 bonds, resulting in the elimination of N₂ and the formation of a diazirine intermediate. nih.gov For this compound, similar fragmentation patterns are plausible, leading to highly reactive intermediates whose subsequent reactions would be a subject of synthetic interest. The specific intermediates formed would depend on the photolysis conditions and the surrounding medium.

Ring Cleavage Mechanisms and Nitrogen Extrusion

The decomposition of 5-substituted-1H-tetrazoles can be initiated either by heat (thermolysis) or by light (photolysis), leading to the cleavage of the tetrazole ring and the elimination of a molecule of nitrogen gas (N₂). This process is a key step in the synthetic utility of tetrazoles, as it unlocks reactive species.

Thermolysis of 5-aryltetrazoles generally proceeds through a concerted mechanism, although the exact nature can be influenced by the solvent and the substituents on the aryl ring. The process involves the breaking of the N(1)-N(2) and N(3)-N(4) bonds or the C(5)-N(1) and N(3)-N(4) bonds. For 5-phenyltetrazole, heating in various solvents has been shown to result in the formation of different products, indicating a complex reaction pathway.

Photochemical decomposition offers an alternative route to ring cleavage and nitrogen extrusion. Irradiation of tetrazole derivatives, often with UV light, can lead to the formation of various photoproducts depending on the molecular structure and the reaction conditions. For instance, the photolysis of 5-allyloxy-1-aryl-tetrazoles results in the exclusive elimination of molecular nitrogen to form 1,3-oxazines.

While specific studies on the thermolysis or photolysis of this compound are not detailed in the provided search results, the general principles of tetrazole chemistry suggest that it would undergo similar transformations. The presence of the electron-withdrawing nitro group and the fluoro group on the phenyl ring would be expected to influence the energetics and mechanism of these decomposition pathways.

Formation of Reactive Intermediates for Further Organic Transformations

The extrusion of nitrogen from the tetrazole ring is not merely a decomposition process but a powerful method for generating highly reactive intermediates that are valuable in organic synthesis. The nature of these intermediates depends on the substitution pattern of the starting tetrazole and the method of decomposition.

A common reactive intermediate formed from the thermolysis of 5-substituted tetrazoles is a nitrile imine . These are 1,3-dipolar species that can undergo a variety of cycloaddition reactions. For example, the thermolysis of 5-phenyltetrazole can lead to the formation of a nitrile imine, which can then react with a suitable dipolarophile.

In the context of this compound, its decomposition would be expected to generate the corresponding 2-fluoro-4-nitro-phenyl substituted nitrile imine. This highly reactive species could then be used in subsequent transformations to synthesize more complex heterocyclic compounds.

Photochemical decomposition can also lead to the formation of useful reactive intermediates. The photolysis of certain tetrazoles has been shown to produce biradicals or diazirine intermediates, which can then rearrange or react further. For example, laser flash photolysis studies of 5-allyloxy-tetrazoles have indicated the formation of triplet 1,3-biradicals as transient species.

The table below summarizes the general types of reactive intermediates formed from tetrazole decomposition and their potential subsequent transformations.

| Starting Material Class | Decomposition Method | Reactive Intermediate | Potential Subsequent Transformations |

| 5-Aryltetrazoles | Thermolysis | Nitrile Imines | 1,3-Dipolar Cycloadditions |

| 5-Allyloxytetrazoles | Photolysis | 1,3-Biradicals | Intramolecular Cyclization |

| Alkylidenedihydrotetrazoles | Photolysis | Iminoaziridines | Further Rearrangements |

Although direct experimental data for this compound is not available in the provided results, the established reactivity patterns of other tetrazoles provide a strong basis for predicting its behavior and its potential as a precursor to reactive intermediates for organic synthesis.

Computational and Theoretical Studies on 5 2 Fluoro 4 Nitro Phenyl 1h Tetrazole and Analogues

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for the computational study of tetrazole derivatives. It provides a balance between accuracy and computational cost, making it suitable for analyzing the structural, electronic, and spectroscopic properties of these complex molecules.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For phenyltetrazole derivatives, a key structural feature is the dihedral angle between the phenyl and tetrazole rings.

In a study on the analogue 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, the benzene (B151609) ring was found to have a significant dihedral angle of 45.7(2)° with the tetrazole ring. researchgate.netnih.gov This twisting is attributed to the steric hindrance caused by the substituents and the nature of the C-C bond connecting the two rings. nih.gov The crystal packing of this analogue is stabilized by N-H···N hydrogen bonds, which link the molecules into chains. researchgate.netnih.gov These chains are further associated through π–π stacking interactions between the tetrazole rings, with a centroid-to-centroid distance of 3.450 (2) Å. nih.gov

Theoretical investigations on similar compounds, such as 5-(4-chlorophenyl)-1H-tetrazole, have been performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to obtain optimized structural parameters, including bond lengths and bond angles. researchgate.net For 5-nitro-2H-tetrazole derivatives, X-ray diffraction analysis has been used to determine crystal structures, which are then often compared with DFT-optimized geometries to validate the computational methods. researchgate.net These computational studies confirm that the optimized structure represents a true local minimum on the potential energy surface, validated by the absence of imaginary vibrational frequencies. nih.gov

Table 1: Selected Geometric Parameters for Analogues of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole

| Compound | Dihedral Angle (Phenyl-Tetrazole) | Intermolecular Interactions | Method |

|---|---|---|---|

| 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole | 45.7(2)° | N-H···N hydrogen bonds, π–π stacking | X-ray Diffraction |

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity. researchgate.net For instance, in a study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, the HOMO-LUMO energy gap was analyzed to understand the effects of substituents on chemical behavior. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on the molecular surface. researchgate.net They help in identifying the regions that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attacks. researchgate.net In nitrophenyl derivatives, the nitro group typically creates a strong electron-deficient (electrophilic) region. nih.gov

Table 2: Electronic Properties of an Analogous Tetrazole Derivative

| Compound | HOMO Energy | LUMO Energy | Energy Gap (ΔE) | Key Finding | Method |

|---|

DFT calculations can accurately predict various spectroscopic properties, which are essential for the characterization of new compounds.

Vibrational Frequencies: Theoretical calculations of vibrational spectra (FT-IR and Raman) are often performed to complement experimental findings. In the case of 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, the calculated vibrational spectrum showed good agreement with the experimental FT-IR and FT-Raman spectra, confirming the accuracy of the computed molecular structure. researchgate.net Similar DFT-based vibrational analyses have been conducted for other heterocyclic compounds to confirm the presence of key functional groups. nih.gov

Chemical Shifts: While not as commonly reported in the provided literature for these specific analogues, DFT can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁴N). researchgate.net These predictions are valuable for interpreting experimental NMR spectra and confirming the structural assignments of complex molecules.

Thermodynamic Calculations (e.g., Enthalpies of Formation)

The thermodynamic properties of a compound, such as its enthalpy of formation (ΔHf), are crucial for assessing its stability and energy content. These values can be determined experimentally through methods like bomb calorimetry or computationally. nih.govnih.gov

Computational methods, including DFT and high-level ab initio calculations, can estimate the gas-phase enthalpy of formation. researchgate.net For 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, researchers estimated the lattice enthalpies and heats of formation. researchgate.net Similarly, for 5-nitrotetrazole, quantum-chemical methods (MNDO, AM1, and PM3) were used to calculate its standard enthalpy of formation (ΔH⁰f). researchgate.net The formation enthalpy in the gaseous state provides direct information about the intramolecular interactions within the molecule. nih.gov These theoretical calculations are particularly important for energetic materials where experimental determination can be hazardous.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying intermediate structures, and determining the energy required for a reaction to occur.

To understand a reaction mechanism, chemists use computational methods to map out the potential energy surface that connects reactants to products. A key point on this surface is the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier or activation energy.

DFT calculations have been employed to study the mechanisms and chemoselectivity of reactions involving the tetrazole ring. For example, a study on the dual reactivity of 1,2,3,4-tetrazole in catalyzed reactions investigated different pathways (a click reaction versus denitrogenative annulation). rsc.org The calculations identified the relevant transition states and determined that the formation of a metal-nitrene radical intermediate via dinitrogen loss was the chemoselectivity-determining step. rsc.org In another study, the gas-phase basicity of 1H-tetrazole and its 5-nitro derivative was analyzed using DFT. researchgate.net The calculations explored different protonation sites and found that for 5-nitro-1H-tetrazole, the most stable protonated form results from protonation on the N1 atom, followed by the cleavage of the N1-N2 bond. researchgate.net Such analyses are critical for predicting how a molecule like this compound might behave under different reaction conditions.

Chemo- and Regioselectivity Predictions

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the chemo- and regioselectivity of reactions involving aromatic and heterocyclic compounds like this compound. These predictions are often based on the analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and the distribution of electrostatic potential.

In analogous nitrophenyl derivatives, the nitro group (NO2) is a strong electron-withdrawing group, which significantly influences the electronic landscape of the phenyl ring. This effect, combined with the electron-withdrawing nature of the fluorine atom and the tetrazole ring, renders the phenyl ring electron-deficient. This heightened electrophilicity is a key determinant in predicting how the molecule will interact with nucleophiles.

Studies on similar compounds, such as (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, have shown that the presence of a nitro group enhances the electrophilic character of the molecule. nih.gov For this compound, Molecular Electrostatic Potential (MEP) analysis would likely indicate that the regions around the nitro group and the fluorine atom are highly positive (electron-poor), making them susceptible to nucleophilic attack. Conversely, the nitrogen atoms of the tetrazole ring would exhibit negative electrostatic potential, marking them as potential sites for electrophilic attack or coordination to metal ions.

The regioselectivity of reactions, such as alkylation of the tetrazole ring, can also be predicted. The nitrogen atoms of the 1H-tetrazole ring can exist as two tautomers, with the proton on either the N1 or N2 position. Computational studies can determine the relative energies of these tautomers and their corresponding anions, providing insight into the most likely site of substitution.

Table 1: Predicted Chemo- and Regioselectivity Features of this compound based on Analogues

| Feature | Prediction | Rationale |

| Primary Nucleophilic Attack Site | Carbon atom of the phenyl ring bearing the nitro group | Strong electron-withdrawing effect of the nitro group creates a significant positive partial charge. |

| Primary Electrophilic Attack Site | Nitrogen atoms of the tetrazole ring | High electron density on the heterocyclic ring. |

| Regioselectivity of Alkylation | Dependent on the relative stability of N1 and N2 substituted products | Can be predicted by calculating the energies of the possible products using quantum chemical methods. |

Molecular Simulations (e.g., Monte Carlo Simulations for Intermolecular Interactions)

Molecular simulations, such as Monte Carlo (MC) methods, are employed to study the condensed-phase behavior of molecules, providing insights into intermolecular interactions that govern physical properties like crystal packing and solvation. These simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms.

For this compound, MC simulations can be used to model how individual molecules interact with each other to form a stable crystal lattice. The crystal structure of a related compound, 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, reveals that the molecules are linked into chains by N—H⋯N hydrogen bonds. nih.gov Furthermore, these chains are connected through π–π stacking interactions between the tetrazole rings, with a centroid-centroid distance of 3.450 Å. nih.gov

It is highly probable that similar interactions would dominate the crystal packing of this compound. MC simulations could be used to explore the potential energy surface of a system of these molecules, identifying low-energy configurations that correspond to stable crystal polymorphs. Key interactions that would be modeled include:

Hydrogen Bonding: The N-H of the tetrazole ring acting as a hydrogen bond donor to a nitrogen atom of a neighboring tetrazole ring.

π–π Stacking: Interactions between the electron-rich tetrazole rings and the electron-deficient nitrophenyl rings.

Dipole-Dipole Interactions: Arising from the polar C-F and C-NO2 bonds.

By simulating a large ensemble of molecules, MC methods can predict macroscopic properties such as the density, enthalpy of sublimation, and radial distribution functions, which describe the local molecular environment.

Table 2: Likely Intermolecular Interactions for this compound in Molecular Simulations

| Interaction Type | Description | Significance |

| N—H⋯N Hydrogen Bonding | The acidic proton of the tetrazole ring forms a hydrogen bond with a nitrogen acceptor on an adjacent molecule. | A primary driving force for the formation of chains or networks in the solid state. nih.gov |

| π–π Stacking | Face-to-face or offset stacking of the aromatic phenyl and heterocyclic tetrazole rings. | Contributes significantly to the stabilization of the crystal lattice. nih.gov |

| Halogen Bonding | The fluorine atom acting as a halogen bond donor to an electron-rich site. | A weaker, but potentially significant, directional interaction influencing crystal packing. |

| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the nitro and fluoro substituents. | Influences the overall orientation of molecules within the crystal. |

Coordination Chemistry of 5 2 Fluoro 4 Nitro Phenyl 1h Tetrazole As a Ligand

Theoretical Aspects of Metal-Ligand Interactions

Computational Modeling of Coordination Geometries and Electronic Properties

Computational modeling has emerged as a powerful tool in coordination chemistry to predict and analyze the structures and electronic features of metal complexes. For ligands like 5-(2-fluoro-4-nitro-phenyl)-1H-tetrazole, density functional theory (DFT) is a commonly employed method to investigate coordination geometries, bond lengths, bond angles, and electronic properties. These calculations provide valuable insights into how the ligand will interact with a metal center.

While specific computational studies on the coordination complexes of this compound are not extensively available in the public literature, the principles of such modeling can be understood from studies on analogous nitrophenyl-tetrazole derivatives. These studies reveal that the tetrazole ring offers multiple potential coordination sites through its nitrogen atoms. The specific coordination mode is influenced by the steric and electronic effects of the substituents on the phenyl ring.

In the case of this compound, the fluorine atom at the ortho position and the nitro group at the para position on the phenyl ring are expected to have a significant impact on its coordination behavior. The electron-withdrawing nature of both the fluoro and nitro groups influences the electron density on the tetrazole ring, which in turn affects the strength of the metal-ligand bond.

Furthermore, electronic property calculations can elucidate the nature of the metal-ligand bonding. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides information about the electronic transitions and the reactivity of the complex. For instance, a smaller HOMO-LUMO gap can suggest a higher reactivity of the complex. nih.gov Mulliken population analysis can also be performed to understand the charge distribution within the complex, indicating the extent of charge transfer between the ligand and the metal ion. researchgate.net

Illustrative Data from Related Nitrophenyl-Tetrazole Ligands:

To illustrate the type of data obtained from computational studies, the following tables present hypothetical yet representative data for a transition metal complex of a substituted nitrophenyl-tetrazole ligand, based on findings for similar molecules.

Table 1: Predicted Coordination Geometry and Key Bond Parameters for a Hypothetical [M(5-(2-fluoro-4-nitro-phenyl)-1H-tetrazolate)₂] Complex

| Parameter | Predicted Value |

| Coordination Geometry | Distorted Tetrahedral |

| M-N (tetrazole) Bond Length (Å) | 2.05 - 2.15 |

| N-M-N Bond Angle (°) | 95 - 115 |

| Dihedral Angle (Phenyl-Tetrazole) (°) | 40 - 50 |

Note: This table is illustrative and based on general knowledge of similar structures. Specific values would require dedicated DFT calculations for the exact complex.

Table 2: Calculated Electronic Properties for a Hypothetical Metal Complex of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap | 3.6 |

| Mulliken Charge on Metal Center | +1.85 |

Note: These values are representative and intended to illustrate the outputs of electronic structure calculations.

Ligand Field Theory Applications in Tetrazole Complexes

Ligand Field Theory (LFT) provides a more advanced description of the electronic structure and bonding in transition metal complexes compared to the simpler Crystal Field Theory (CFT). fiveable.me LFT incorporates aspects of molecular orbital theory to account for the covalent character of metal-ligand bonds. wikipedia.orgyoutube.com This theory is instrumental in explaining the spectroscopic, magnetic, and thermodynamic properties of coordination compounds. nih.govyoutube.com

In the context of complexes formed with this compound, LFT can be applied to understand how the interactions between the metal d-orbitals and the ligand orbitals influence the properties of the resulting complex. The tetrazole ring, with its nitrogen donor atoms, creates a "ligand field" around the central metal ion. This field removes the degeneracy of the metal's d-orbitals, splitting them into different energy levels. youtube.com

The magnitude of this splitting, denoted as Δ (the ligand field splitting parameter), is a crucial factor that determines the electronic configuration of the metal ion in the complex. youtube.com Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. fiveable.me Tetrazole-based ligands are generally considered to be of intermediate to strong field strength, capable of causing significant d-orbital splitting.

LFT can be used to predict whether a complex will be high-spin or low-spin. youtube.com For a given metal ion, if the ligand field splitting (Δ) is greater than the energy required to pair electrons in the same orbital (the pairing energy, P), a low-spin complex will be formed. Conversely, if Δ is less than P, a high-spin complex is favored. youtube.com

For example, in a hypothetical octahedral complex of Co(II) (a d⁷ ion) with this compound, LFT would allow for the prediction of its magnetic properties. If the ligand imposes a strong field, a low-spin configuration with one unpaired electron would be expected. A weak field would result in a high-spin configuration with three unpaired electrons. These different electronic arrangements lead to distinct magnetic moments and electronic absorption spectra, which can be experimentally verified.

The application of LFT is therefore essential for rationalizing the observed colors, magnetic behaviors, and thermodynamic stabilities of coordination complexes involving this compound as a ligand.

Advanced Research Trends and Future Perspectives in 5 2 Fluoro 4 Nitro Phenyl 1h Tetrazole Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency, Selectivity, and Sustainability

The synthesis of 5-substituted-1H-tetrazoles has traditionally been dominated by the [3+2] cycloaddition of a nitrile with an azide (B81097) source, often under harsh conditions. Current research is intensely focused on developing greener, more efficient, and highly selective synthetic methodologies applicable to complex structures like 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole.

Key Research Thrusts:

Catalyst Innovation: A significant trend is the move towards heterogeneous and nano-catalysis. For instance, the use of recyclable catalysts, such as nano-sized metal oxides, is being explored to synthesize 5-aryl tetrazoles. researchgate.net These catalysts offer advantages like easy separation, reusability, and milder reaction conditions, which align with the principles of green chemistry.

Multicomponent Reactions (MCRs): MCRs are gaining traction as they allow for the construction of complex molecules in a single step from three or more reactants, enhancing atom economy and reducing waste. researchgate.net The development of an MCR strategy for this compound could streamline its production significantly.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, which is particularly crucial when dealing with potentially energetic nitro compounds. This technology can improve safety, increase yield, and facilitate scalability.

Alternative Activation Methods: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the formation of tetrazole rings. researchgate.net Similarly, electrochemical methods are being developed for the synthesis of tetrazole derivatives under mild conditions, avoiding harsh reagents. researchgate.net

The table below compares traditional and emerging synthetic approaches for compounds of this class.

| Feature | Traditional Method (e.g., NaN3 in DMF/Toluene) | Novel Methods (e.g., Nano-catalysis, MCRs) |

| Catalyst | Often stoichiometric reagents (e.g., NH4Cl, ZnBr2) | Catalytic, often recyclable (e.g., nano-ZnO/Fe3O4) researchgate.net |

| Solvents | High-boiling, often toxic (e.g., DMF, Toluene) | Greener alternatives, sometimes solvent-free |

| Reaction Time | Typically 12-48 hours | Can be reduced to minutes or a few hours researchgate.net |

| Safety | Risk of hydrazoic acid (HN3) formation; thermal hazards | Enhanced safety through milder conditions and flow chemistry |

| Efficiency | Moderate to good yields, but workup can be extensive | Often high yields with simplified purification |

Future efforts will likely focus on combining these strategies, such as developing a catalyzed multicomponent reaction in a continuous flow system, to create a truly sustainable and efficient synthesis for this compound.

Exploration of Unconventional Reactivity Patterns and Rearrangements

Beyond its synthesis, researchers are exploring the unique and sometimes unexpected reactivity of the tetrazole ring, particularly when influenced by the strong electron-withdrawing effects of the 2-fluoro and 4-nitro substituents.

Thermal Decomposition: The thermal behavior of tetrazoles is a primary area of investigation, as decomposition can proceed through different pathways. acs.org For many 5-substituted tetrazoles, heating leads to the extrusion of molecular nitrogen (N2), a highly exothermic process. researchgate.net This decomposition can generate highly reactive intermediates. The specific substituents on the phenyl ring of the target molecule are expected to significantly influence the decomposition temperature and the nature of the resulting products. researchgate.netresearchgate.net

Sigmatropic Rearrangements: While 1,5-disubstituted tetrazoles are generally stable, certain derivatives can undergo thermally induced rearrangements. For example, 5-allyloxy-1-aryl-tetrazoles can rearrange to the more stable 4-allyl-1-aryl-tetrazole-5-ones. nih.gov Investigating analogous rearrangements with different linking groups at the 5-position of this compound could open pathways to novel heterocyclic systems.

Photochemical Reactions: Photolysis offers a milder alternative to thermal decomposition for studying fragmentation pathways. researchgate.net UV irradiation can induce cleavage of the tetrazole ring, and the resulting intermediates can be trapped and studied, providing fundamental insights into the molecule's bonding and reactivity that are distinct from its thermal behavior.

The electron-withdrawing nitro and fluoro groups are predicted to lower the energy barrier for certain decomposition pathways while potentially stabilizing other intermediates, making the reactivity of this compound a rich area for future discovery.

Advancements in Computational Methods for Predictive Chemical Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of tetrazole derivatives before they are even synthesized. researchgate.netacs.org This predictive power accelerates research and enhances safety by identifying potentially hazardous properties.

Applications of DFT and other computational methods include:

Structural and Spectroscopic Prediction: DFT calculations can accurately predict geometric parameters (bond lengths, angles), vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. researchgate.netresearchgate.net

Energetic Properties: For compounds with potential as energetic materials, computational methods are used to calculate key parameters like enthalpy of formation, detonation velocity, and pressure. researchgate.net These calculations help in screening and prioritizing candidates for synthesis.

Reactivity and Stability Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. acs.org The HOMO-LUMO gap is an indicator of chemical stability. For this compound, the electron-withdrawing groups are expected to lower both orbital energies significantly.

Mechanism Elucidation: Computational modeling can map out the energy profiles of reaction pathways, such as thermal decomposition or rearrangements, identifying transition states and intermediates. acs.org This provides a molecular-level understanding that is often difficult to obtain experimentally.

The table below shows representative data that can be generated through DFT calculations for substituted phenyltetrazoles, illustrating the predictive insights gained.

| Calculated Property | 1-Phenyl-1H-tetrazole (Illustrative) | 1-(4-Nitrophenyl)-1H-tetrazole (Illustrative) researchgate.net | Predicted Trend for this compound |

| HOMO Energy | ~ -7.0 eV | ~ -8.5 eV | Lowered energy (more stable electrons) |

| LUMO Energy | ~ -1.2 eV | ~ -3.5 eV | Significantly lowered energy (more electrophilic) |

| HOMO-LUMO Gap | ~ 5.8 eV | ~ 5.0 eV | Smaller gap, suggesting higher reactivity |

| Dipole Moment | ~ 2.5 D | ~ 1.5 D (can vary with conformation) | High dipole moment due to F and NO2 groups |

As computational power and algorithms improve, researchers will be able to model increasingly complex phenomena, such as reactions in solution and solid-state crystal packing, with greater accuracy.

Integration into Supramolecular Assemblies and Functional Materials (Focus on Structural and Self-Assembly Properties)

The ability of this compound to self-assemble into ordered structures is fundamental to its potential use in functional materials. This self-assembly is governed by a combination of non-covalent interactions.

Hydrogen Bonding: The N-H proton of the tetrazole ring is a strong hydrogen bond donor, readily interacting with the nitrogen atoms on adjacent tetrazole rings (N-H···N). This interaction is a powerful tool for directing the formation of one-, two-, or three-dimensional networks. researchgate.netnih.gov

π-π Stacking: Both the phenyl and tetrazole rings are aromatic and can engage in π-π stacking interactions. acs.org Crystal structure analyses of similar compounds, like 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, show that these interactions, with centroid-centroid distances around 3.45 Å, play a crucial role in linking hydrogen-bonded chains together. researchgate.netnih.gov The electron-deficient nature of the nitro-substituted phenyl ring in the target molecule could favor interactions with electron-rich aromatic systems.

Halogen Bonding and Other Interactions: The fluorine atom can participate in halogen bonding, and the nitro group can act as a hydrogen bond acceptor. These additional, directional interactions provide further control over the final supramolecular architecture.

The interplay of these forces dictates the crystal packing of the molecule, which in turn influences its physical properties, such as density, thermal stability, and sensitivity (for energetic applications). Future research will focus on "crystal engineering"—the rational design of crystal structures by modifying the molecular building blocks to achieve desired material properties.

| Interaction Type | Description | Observed in Similar Structures |

| N-H···N Hydrogen Bond | Strong, directional interaction linking tetrazole rings. | Forms infinite chains in related crystal structures. researchgate.net |

| π-π Stacking | Attraction between aromatic rings (tetrazole-tetrazole, phenyl-tetrazole). | Links chains into layers or 3D networks. nih.gov |

| C-H···N/O Interactions | Weaker hydrogen bonds involving phenyl C-H and N/O atoms. | Contribute to overall packing efficiency. |

By understanding and controlling these self-assembly properties, scientists aim to integrate this compound into advanced materials, including co-crystals with tailored properties and novel metal-organic frameworks (MOFs).

Q & A

Q. How are structure-activity relationships (SARs) systematically explored for tetrazole-based inhibitors?

- Methodological Answer : Analog libraries are generated via substituent variation (e.g., nitro → carboxamide). Biological activity is correlated with steric/electronic parameters (e.g., Hansch analysis). For 5-lipoxygenase inhibitors, logD reductions (by 1.2 units) improve metabolic stability, as shown in hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.